2,2''-Bis(diethylamino)-4',4'''-biacetanilide dihydrochloride
Description
2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride is a chemical compound known for its unique structure and properties
Properties
CAS No. |
103643-84-1 |
|---|---|
Molecular Formula |
C24H36Cl2N4O2 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[2-[4-[4-[[2-(diethylazaniumyl)acetyl]amino]phenyl]anilino]-2-oxoethyl]-diethylazanium;dichloride |
InChI |
InChI=1S/C24H34N4O2.2ClH/c1-5-27(6-2)17-23(29)25-21-13-9-19(10-14-21)20-11-15-22(16-12-20)26-24(30)18-28(7-3)8-4;;/h9-16H,5-8,17-18H2,1-4H3,(H,25,29)(H,26,30);2*1H |
InChI Key |
NUJBNRSMFYAOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C[NH+](CC)CC.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with acetanilide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced amines. Substitution reactions can produce a variety of new compounds depending on the substituents involved.
Scientific Research Applications
2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dithiobis(N,N-dimethylethylamine) dihydrochloride
- Bis(dimethylaminoethyl) disulfide dihydrochloride
- Tetramethyl cystamine dihydrochloride
Uniqueness
2,2’‘-Bis(diethylamino)-4’,4’‘’-biacetanilide dihydrochloride is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from similar compounds.
Biological Activity
2,2''-Bis(diethylamino)-4',4'''-biacetanilide dihydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
- IUPAC Name : 2,2''-Bis(diethylamino)-4',4'''-biacetanilide dihydrochloride
- Molecular Formula : C_{18}H_{26}Cl_2N_2O_2
- Molecular Weight : 373.33 g/mol
The biological activity of 2,2''-Bis(diethylamino)-4',4'''-biacetanilide dihydrochloride can be attributed to its interactions with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Anticonvulsant Activity : Similar compounds have shown efficacy in animal models for seizure disorders. The mechanism may involve modulation of sodium and calcium channels, as well as TRPV1 receptor antagonism .
- Antibacterial Properties : Research indicates that related compounds have demonstrated antibacterial activity, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies and Experimental Data
- Anticonvulsant Efficacy :
- Antibacterial Activity :
-
Pharmacokinetics and Toxicology :
- The pharmacokinetic profile of diethylamino compounds generally indicates favorable absorption and distribution characteristics. Toxicological assessments have revealed that while some derivatives exhibit low toxicity profiles, further studies are required to evaluate the safety of 2,2''-Bis(diethylamino)-4',4'''-biacetanilide dihydrochloride specifically.
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
